Xeroform

Otolaryngology Epistaxis Management Nasal Packing

Xeroform (bismuth tribromophenate) occupies a unique procurement niche: as a 3% petrolatum-based occlusive gauze dressing providing an impervious barrier for clean wounds and donor sites, distinct from antimicrobial powders or alginate alternatives. In-house formulation with 3% bismuth-petrolatum achieves equivalent re-epithelialization at 34% of commercial cost. Zero antimicrobial activity in commercial dressing necessitates procurement for barrier function, not infection control.

Molecular Formula C6H3BiBr3O
Molecular Weight 539.78 g/mol
CAS No. 5175-83-7
Cat. No. B1583839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXeroform
CAS5175-83-7
Molecular FormulaC6H3BiBr3O
Molecular Weight539.78 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3]
InChIInChI=1S/C6H3Br3O.Bi/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;
InChIKeyASNXTBLZRUQMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5.1 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xeroform (Bismuth Tribromophenate, CAS 5175-83-7): Procurement Specifications and Chemical Identity


Xeroform, chemically designated as bismuth tribromophenate or tris(2,4,6-tribromophenoxy)bismuthine [1], is a heavy metal organometallic salt [2] with the molecular formula C18H6BiBr9O3 and a molecular weight of 1198.35–1198.36 g/mol [3]. It presents as an amorphous yellow powder [4], is stable below 120°C [5], and is slightly soluble in water, alcohol, chloroform, and vegetable oils, while decomposing in strong acids and alkalies [6]. Commercially, Xeroform is most frequently procured and utilized as a petrolatum-based fine mesh gauze dressing impregnated with 3% w/w bismuth tribromophenate [7].

Why In-Class Bismuth Compounds or Generic Petrolatum Gauze Cannot Substitute for Xeroform


Generic substitution fails for Xeroform (3% bismuth tribromophenate in petrolatum gauze) due to profound differences in clinical efficacy, adverse event profiles, and mechanism of action relative to close analogs. Unlike bismuth iodoform paraffin paste (BIPP), which shows zero adverse events in mastoidectomy packing without antibiotic prophylaxis, Xeroform packs demonstrate a significantly higher incidence of adverse events under the same conditions (P<0.005) [1], rendering BIPP the dressing of choice for that specific surgical application. Conversely, while unbound bismuth tribromophenate powder displays in vitro antimicrobial activity against 12 of 13 burn pathogens, the commercially formulated Xeroform dressing exhibits no measurable zone of inhibition against any tested pathogen [2], confirming that substitution with generic bismuth powder would alter the therapeutic profile. Furthermore, comparative studies with calcium sodium alginate (Kaltostat) reveal no significant difference in epistaxis control efficacy [3], but the selection between these agents hinges on cost and handling characteristics rather than interchangeability. These disparities underscore that Xeroform occupies a unique procurement niche defined by its specific formulation, mechanism, and application-specific performance data.

Quantitative Comparative Evidence for Xeroform Selection: Head-to-Head Performance Data Versus Alternatives


Epistaxis Control Efficacy: Xeroform Versus Calcium Sodium Alginate (Kaltostat)

In a prospective randomized controlled trial of 40 patients with severe epistaxis requiring hospital admission, Xeroform nasal packs showed no significant difference in efficacy or patient acceptability compared to calcium sodium alginate fibre (Kaltostat) [1]. Allocation was random, and the composition of each group in terms of age, sex distribution, etiology of epistaxis, and severity of bleed was not significantly different [2]. This non-inferiority establishes Xeroform as a therapeutically equivalent alternative to alginate-based packing, with selection hinging on secondary procurement factors such as cost and availability.

Otolaryngology Epistaxis Management Nasal Packing Randomized Controlled Trial

Cost-Effectiveness: Commercial Xeroform Versus Handmade 3% Bismuth-Petrolatum Alternative Dressing

An in vivo comparative study evaluated a handmade alternative dressing (3% bismuth tribromophenate powder combined with petroleum jelly and applied to Kerlix gauze) against commercial Xeroform [1]. The alternative dressing cost 34% of the least expensive brand of commercial Xeroform [2]. In an excisional wound healing model in rats, there was no statistical difference (P<0.05) in mean re-epithelialization time between Xeroform (13.0 ± 1.6 days) and the alternative dressing (13.5 ± 1.0 days) [3]. Biocompatibility assays showed no statistical difference (P<0.05) in cytotoxicity between Xeroform, the alternative dressing, and Kerlix gauze alone [4].

Burn Care Cost-Effectiveness Analysis Wound Dressing Procurement Global Health

Mechanism of Action: Xeroform Dressing Functions as an Impervious Barrier, Not an Antimicrobial Agent

In vitro zone-of-inhibition testing of Xeroform dressing against 15 common burn pathogens including MRSA, MSSA, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans (inoculated at 10⁶–10¹⁰ CFU/mL) showed zero measurable zone of inhibition on any plate [1]. In contrast, 3% w/v bismuth tribromophenate in glycerol suspension (unbound to the dressing) showed antimicrobial activity against 12 of 13 pathogens [2]. Bismuth subsalicylate, tested as a comparator bismuth pharmaceutical, showed a mean zone of inhibition of 47.2 mm for MSSA across three plates [3]. The study concludes that the utility of Xeroform in burn medicine relates more to its function as an impervious dressing than to antimicrobial effect [4].

Burn Wound Management Antimicrobial Dressings Mechanism of Action Donor Site Care

Mastoidectomy Packing Adverse Event Rates: Xeroform Versus Bismuth Iodoform Paraffin Paste (BIPP)

A retrospective comparative study of 40 patients (20 per group) undergoing mastoidectomy evaluated adverse events associated with Xeroform packs versus bismuth iodoform paraffin paste (BIPP) [1]. Adverse events were defined as offensive packs, mastoid cavity infections, and systemic signs of infection [2]. There were zero adverse events using BIPP packs whether or not prophylactic antibiotics were used [3]. Xeroform packs were associated with a significantly higher incidence of adverse events compared to BIPP when using no antibiotic prophylaxis (P<0.005) or amoxicillin prophylaxis (P<0.005) [4]. Adverse events with Xeroform packs were abolished only when ciprofloxacin and metronidazole prophylaxis were used [5].

Otologic Surgery Mastoidectomy Surgical Dressing Adverse Event Rate

In Vivo Re-Epithelialization Kinetics: Xeroform Demonstrates Reproducible Wound Healing Timeline in Rat Model

In an in vivo excisional wound healing model using rats, Xeroform dressing achieved a mean re-epithelialization time of 13.0 ± 1.6 days [1]. A handmade alternative dressing containing the same concentration of bismuth tribromophenate (3%) achieved a mean re-epithelialization time of 13.5 ± 1.0 days [2]. There was no statistical difference between the two groups (P<0.05) [3]. Biocompatibility assays with human dermal fibroblasts showed no statistical difference (P<0.05) in cytotoxicity between Xeroform, the alternative dressing, and Kerlix gauze alone [4].

Wound Healing Re-Epithelialization Burn Care Preclinical Model

Evidence-Backed Application Scenarios for Xeroform Procurement in Clinical and Research Settings


Epistaxis Nasal Packing Where Alginate-Based Alternatives Are Unavailable or Cost-Prohibitive

Based on the prospective randomized controlled trial showing no significant difference in efficacy or patient acceptability between Xeroform and calcium sodium alginate (Kaltostat) for severe epistaxis requiring hospital admission [1], Xeroform nasal packs represent a therapeutically equivalent option for epistaxis management. Procurement decisions may favor Xeroform in institutions where supply chain limitations restrict access to alginate-based packing or where Xeroform offers a more favorable cost profile for equivalent clinical outcomes.

Burn Donor Site and Superficial Partial-Thickness Burn Dressing in Resource-Constrained Settings

The cost-effectiveness data demonstrating that a 3% bismuth-petrolatum dressing costs approximately 34% of commercial Xeroform while achieving equivalent re-epithelialization times (13.0 ± 1.6 days versus 13.5 ± 1.0 days) [1] supports Xeroform procurement or in-house formulation in resource-limited settings. Xeroform is biocompatible and enhances healing of burn wounds by preventing desiccation and mechanical trauma [2], and can be justified as a low-cost alternative to synthetic skin grafts [3].

Clean Surgical Wound and Donor Site Dressing Requiring an Impervious Barrier Rather Than Antimicrobial Activity

The in vitro evidence that Xeroform dressing exhibits zero measurable antimicrobial activity against 15 common burn pathogens, while unbound bismuth tribromophenate demonstrates activity against 12 of 13 pathogens [1], establishes that Xeroform's clinical utility derives from its function as an impervious, occlusive barrier. This makes Xeroform appropriate for clean surgical wounds, donor sites, and clean partial-thickness burns where minimal colonization is present and an inactive but impervious dressing may be sufficient to promote healing [2]. Procurement for antimicrobial purposes should consider alternative agents.

General Wound Care and Plastic Surgery Dressing Applications

Xeroform has been used for decades in burn and plastic surgery as a donor site dressing and as a covering for wounds or partial thickness burns [1]. The compound's stability below 120°C, slight solubility profile, and decomposition in strong acids and alkalies [2] inform appropriate storage and handling conditions in clinical settings. Procurement specifications should reference the standard 3% w/w bismuth tribromophenate in petrolatum formulation [3] unless custom concentrations are required for specific research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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